molecular formula C7H8BrN3S B13966506 N-(3-Bromo-5-methyl-2-pyridyl)thiourea

N-(3-Bromo-5-methyl-2-pyridyl)thiourea

Cat. No.: B13966506
M. Wt: 246.13 g/mol
InChI Key: YISGTNGIIXFOQT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(3-Bromo-5-methyl-2-pyridyl)thiourea typically involves the reaction of 3-bromo-5-methyl-2-pyridine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. After completion, the product is purified through recrystallization .

Chemical Reactions Analysis

N-(3-Bromo-5-methyl-2-pyridyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .

Scientific Research Applications

N-(3-Bromo-5-methyl-2-pyridyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-methyl-2-pyridyl)thiourea involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

N-(3-Bromo-5-methyl-2-pyridyl)thiourea can be compared with similar compounds such as N-(5-Bromo-3-methyl-2-pyridyl)thiourea. While both compounds share similar structures, the position of the bromine atom can influence their reactivity and applications. This compound is unique due to its specific substitution pattern, which can affect its chemical and biological properties .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable reagent in both academic and industrial settings.

Properties

Molecular Formula

C7H8BrN3S

Molecular Weight

246.13 g/mol

IUPAC Name

(3-bromo-5-methylpyridin-2-yl)thiourea

InChI

InChI=1S/C7H8BrN3S/c1-4-2-5(8)6(10-3-4)11-7(9)12/h2-3H,1H3,(H3,9,10,11,12)

InChI Key

YISGTNGIIXFOQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)NC(=S)N)Br

Origin of Product

United States

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